N-Chloroacetylglycine
Overview
Description
N-Chloroacetylglycine is an organic compound with the molecular formula C4H6ClNO3. It is a derivative of glycine, where the amino group is substituted with a chloroacetyl group. This compound is known for its white solid or crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloroacetylglycine can be synthesized through the reaction of glycine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a two-phase system consisting of water and diethyl ether. The chloroacetyl chloride is added dropwise to the glycine solution at 0°C, and the mixture is stirred at this temperature for 30 minutes, followed by stirring at room temperature for an additional hour. The product is then extracted and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above, with potential optimizations for scale-up, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Chloroacetylglycine primarily undergoes substitution reactions due to the presence of the chloroacetyl group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom in the chloroacetyl group.
Hydrolysis Reactions: Acidic or basic conditions can lead to the hydrolysis of the chloroacetyl group, resulting in the formation of glycine and chloroacetic acid.
Major Products Formed
Substitution Reactions: The major products are derivatives of glycine where the chloroacetyl group is replaced by the nucleophile.
Hydrolysis Reactions: The major products are glycine and chloroacetic acid.
Scientific Research Applications
N-Chloroacetylglycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including peptides and polypeptides.
Biology: It serves as a building block in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Chloroacetylglycine involves its ability to act as an acylating agent. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the modification of these biomolecules. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglycine: Similar to N-Chloroacetylglycine but with an acetyl group instead of a chloroacetyl group.
N-Formylglycine: Contains a formyl group instead of a chloroacetyl group.
N-Benzoylglycine: Contains a benzoyl group instead of a chloroacetyl group.
Uniqueness
This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other acylated glycine derivatives. This reactivity makes it particularly useful in substitution reactions and as an acylating agent in biochemical studies .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDTUYIGYMNERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283545 | |
Record name | N-Chloroacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-96-6 | |
Record name | 6319-96-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Chloroacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation explored in this research paper?
A1: The research investigates the reaction of N-Chloroacetylglycine ethyl ester with various hydrazines. [] This reaction leads to the formation of piperazine-2,5-dione derivatives, which are cyclic compounds with potential biological activities. The study explores how different substituents on the hydrazine molecule influence the reaction outcome and the properties of the resulting piperazine-2,5-diones.
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